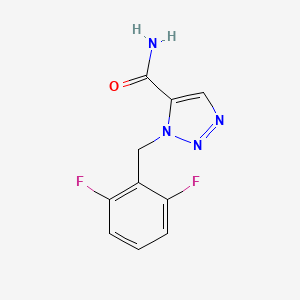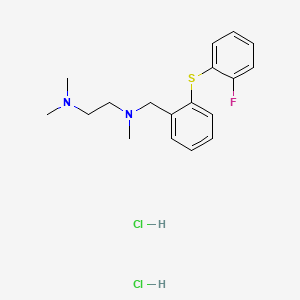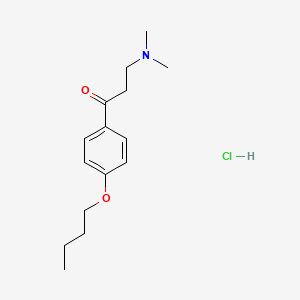
Eurycolactone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eurycolactone B is a quassinoid compound found in the roots of Eurycoma longifolia, a plant commonly known as Tongkat Ali. This plant is native to Southeast Asia and has been traditionally used for its medicinal properties. This compound is one of several bioactive compounds in Eurycoma longifolia, contributing to its various health benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Eurycolactone B involves the extraction of Eurycoma longifolia roots. The extraction method typically includes countercurrent ultrasound extraction to obtain an aqueous extract, followed by adsorption and purification processes
Industrial Production Methods: Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yields and purity. Modern techniques such as green extraction methods are employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Eurycolactone B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Eurycolactone B has a wide range of scientific research applications due to its bioactive properties. It is studied for its potential anticancer, antimalarial, and anti-inflammatory effects . In chemistry, this compound is used as a model compound for studying quassinoid biosynthesis and reactivity. In biology and medicine, it is investigated for its therapeutic potential in treating various diseases, including cancer and malaria . Additionally, this compound is explored for its use in the development of dietary supplements and functional foods .
Mecanismo De Acción
The mechanism of action of Eurycolactone B involves multiple molecular targets and pathways. It is known to inhibit phosphoribosyl pyrophosphate aminotransferase, a key enzyme in the de novo purine synthesis pathway . This inhibition disrupts nucleotide synthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells. This compound also affects mitochondrial membrane potential and activates caspase-3, further promoting apoptosis .
Comparación Con Compuestos Similares
Eurycolactone B is part of a group of quassinoids, which include similar compounds such as eurycomalactone, eurycomanone, and pasakbumin-B . Compared to these compounds, this compound exhibits unique bioactivity profiles, particularly in its anticancer and antimalarial effects. The structural differences among these quassinoids contribute to their varying degrees of potency and specificity in targeting different biological pathways .
List of Similar Compounds:- Eurycomalactone
- Eurycomanone
- Pasakbumin-B
- Laurycolactone B
- Eurycolactone D, E, and F
This compound stands out due to its distinct molecular structure and the specific biological activities it mediates, making it a valuable compound for further research and development.
Propiedades
Número CAS |
301644-47-3 |
|---|---|
Fórmula molecular |
C18H19ClO5 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
(1S,2R,9R,10S,11R,12R,15R)-7-chloro-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione |
InChI |
InChI=1S/C18H19ClO5/c1-6-8-5-9(20)18(4)10-7(2)13(24-16(10)23)12(21)14(18)17(8,3)15(22)11(6)19/h5,7,10,12-14,21H,1-4H3/t7-,10-,12+,13-,14-,17+,18+/m1/s1 |
Clave InChI |
AADARBXIPKSRIY-BEWFXXFISA-N |
SMILES isomérico |
C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C(=C4C)Cl)C)C)O |
SMILES canónico |
CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C(=C4C)Cl)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















